molecular formula C18H27ClN2O B5093062 3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride CAS No. 121064-17-3

3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride

Cat. No.: B5093062
CAS No.: 121064-17-3
M. Wt: 322.9 g/mol
InChI Key: FEIYVYUYKUPGGS-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride typically involves multiple steps:

    Formation of Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Substituents: The next step involves the introduction of the 3,3-dimethyl and 3-methylbutyl groups through alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Research focuses on its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1-isoquinolineacetamide: Lacks the 3,3-dimethyl and 3-methylbutyl groups.

    3,4-Dihydro-3,3-dimethyl-1-isoquinolineacetamide: Lacks the 3-methylbutyl group.

Uniqueness

3,4-Dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-1-isoquinolineacetamide hydrochloride is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological profiles and applications.

Properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-5-methylhexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.ClH/c1-12(2)9-10-15(17(19)21)16-14-8-6-5-7-13(14)11-18(3,4)20-16;/h5-8,12,15H,9-11H2,1-4H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYVYUYKUPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923656
Record name 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-5-methylhexanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121064-17-3
Record name 1-Isoquinolineacetamide, 3,4-dihydro-3,3-dimethyl-alpha-(3-methylbutyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-5-methylhexanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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